Osu 6162 hydrochloride

Description

Historical Context of Dopamine (B1211576) Stabilizers and Phenylpiperidines

The concept of dopamine stabilizers emerged from the need for treatments that could modulate the dopaminergic system without causing the significant side effects associated with traditional dopamine agonists and antagonists. google.com The dopaminergic system, crucial for motor control, motivation, and reward, is implicated in a variety of neurological and psychiatric disorders. mdpi.com Dysregulation, either hyperactivity or hypoactivity, of this system is a hallmark of conditions like schizophrenia and Parkinson's disease. mdpi.com

Historically, treatments for these disorders involved compounds that would either block dopamine receptors (antagonists) or mimic the effect of dopamine (agonists). While effective to some extent, these approaches often led to a new set of problems. For instance, dopamine antagonists used to treat psychosis could induce motor side effects resembling Parkinson's disease, while dopamine agonists for Parkinson's disease could cause psychosis-like symptoms.

This therapeutic challenge spurred the development of a new class of drugs known as dopamine stabilizers. These compounds are unique in their ability to act as partial agonists at dopamine D2 receptors. wikipedia.org This means they can exhibit both antagonistic and agonistic properties depending on the surrounding dopamine concentration. In a state of high dopamine, they act as antagonists, and in a state of low dopamine, they act as agonists, thereby "stabilizing" the system. gu.senih.gov

Phenylpiperidines represent a significant chemical class within the realm of neuropharmacology, with many compounds in this family exhibiting affinity for dopamine receptors. dovepress.com The structural backbone of phenylpiperidine has been a versatile scaffold for the development of various central nervous system (CNS) active agents. google.com The exploration of different substitutions on the phenyl and piperidine (B6355638) rings has led to the discovery of compounds with diverse pharmacological profiles, including dopamine receptor partial agonists. acs.org

Rationale for Investigating Compounds Modulating Dopaminergic Systems

The investigation into compounds that modulate the dopaminergic system is driven by the profound impact of dopamine on brain function and its dysregulation in numerous debilitating disorders. The "dopamine hypothesis" has been a central theory in understanding conditions like schizophrenia, suggesting that an excess of dopamine activity contributes to psychotic symptoms. nih.gov Conversely, the degeneration of dopamine-producing neurons is the primary cause of the motor impairments seen in Parkinson's disease. michaeljfox.org

Beyond these, dopamine signaling is integral to reward pathways, making it a key player in addiction. mdpi.com Alterations in dopamine function are also linked to mood disorders, attention-deficit/hyperactivity disorder (ADHD), and cognitive functions. mdpi.com Therefore, developing compounds that can precisely modulate this system holds immense therapeutic promise.

The rationale for investigating compounds like OSU-6162 hydrochloride stems from the limitations of existing therapies. A key goal is to achieve a more nuanced control over the dopaminergic system, moving beyond simple blockade or activation. The concept of "dopamine stabilization" offers a more sophisticated approach, aiming to restore balance to a dysregulated system. google.com This could potentially lead to treatments with better efficacy and a more favorable side-effect profile. Researchers are particularly interested in developing ligands with selectivity for specific dopamine receptor subtypes (e.g., D2, D3) to further refine therapeutic effects and minimize unwanted actions. mdpi.com

Evolution of OSU-6162 Hydrochloride Research: From Discovery to Clinical Exploration

OSU-6162, also known as PNU-96391, was developed by the Nobel Laureate Arvid Carlsson and his team. gu.se The research trajectory of OSU-6162 hydrochloride has progressed from its initial synthesis and preclinical evaluation to its investigation in human clinical trials for a range of conditions.

Discovery and Preclinical Research:

Initial research focused on characterizing the unique pharmacological profile of OSU-6162. It was identified as a dopamine stabilizer with a distinctive mechanism of action. tocris.com Unlike typical dopamine antagonists, OSU-6162 displays low affinity for dopamine receptors in vitro but demonstrates high D2 receptor occupancy in vivo. tocris.comsmolecule.com This suggests an indirect modulatory effect on dopamine function.

Animal studies have been instrumental in elucidating the potential therapeutic applications of OSU-6162. Research in rodent models has shown its potential in treating conditions such as Parkinson's disease, schizophrenia, and addiction. smolecule.comontosight.ai For instance, it has demonstrated the ability to inhibit levodopa-induced dyskinesias in a monkey model of Parkinson's disease. wikipedia.org Furthermore, studies have indicated its capacity to reverse social withdrawal in rats, a model relevant to the negative symptoms of schizophrenia. wikipedia.org

Mechanism of Action Studies:

A significant portion of the research has been dedicated to understanding how OSU-6162 exerts its effects. It is known to act as a partial agonist at both dopamine D2 and serotonin (B10506) 5-HT2A receptors. wikipedia.orgnih.gov The interaction with both of these receptor systems is believed to be crucial for its behavioral effects. nih.gov The (S)-enantiomer, (–)-OSU-6162, which is more commonly used in research, has a higher binding affinity for D2 receptors but is a weaker partial agonist at 5-HT2A receptors compared to its (R)-enantiomer. wikipedia.org

Clinical Exploration:

The promising preclinical data has led to the investigation of OSU-6162 in human clinical trials. These trials have explored its potential in treating a variety of conditions, including:

Stroke: Studies have examined the efficacy of OSU-6162 in treating residual symptoms after a stroke, particularly mental fatigue. clinicaltrials.gov

Chronic Fatigue Syndrome: A phase I/II trial has been completed for its use in chronic fatigue syndrome. springer.com

Depressive Disorders: OSU-6162 is being investigated as an add-on treatment for patients with depression who have not responded sufficiently to selective serotonin reuptake inhibitors (SSRIs). gu.se

Bipolar Depression: Phase II clinical trials have been initiated for its use in bipolar depression. springer.com

While the development for Parkinson's disease was discontinued, the research into other indications continues, highlighting the ongoing effort to understand and harness the therapeutic potential of this unique dopamine stabilizer. springer.com

Interactive Data Table: Key Research Findings for OSU-6162 Hydrochloride

| Research Area | Key Finding | Reference(s) |

|---|---|---|

| Mechanism of Action | Acts as a partial agonist at dopamine D2 and serotonin 5-HT2A receptors. | wikipedia.orgnih.gov |

| Exhibits low affinity for dopamine receptors in vitro but high D2 receptor occupancy in vivo. | tocris.comsmolecule.com | |

| Preclinical - Parkinson's Disease | Inhibited levodopa-induced dyskinesias in a monkey model. | wikipedia.org |

| Preclinical - Schizophrenia | Reversed (+)-MK-801-induced social withdrawal in rats. | wikipedia.org |

| Clinical - Stroke | Investigated for treating residual symptoms, especially mental fatigue. | clinicaltrials.gov |

| Clinical - Depression | Studied as an add-on therapy for treatment-resistant depression. | gu.se |

| Clinical - Bipolar Depression | Advanced to Phase II clinical trials. | springer.com |

| Clinical - Chronic Fatigue Syndrome | Completed a Phase I/II trial. | springer.com |

Propriétés

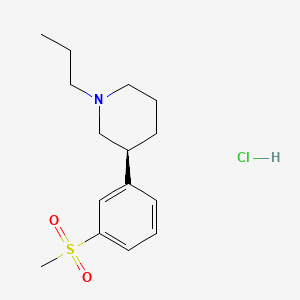

IUPAC Name |

(3S)-3-(3-methylsulfonylphenyl)-1-propylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S.ClH/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18;/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMGVHZVBREXAD-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@H](C1)C2=CC(=CC=C2)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431531 | |

| Record name | OSU 6162 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156907-84-5 | |

| Record name | Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156907-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OSU-6162 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156907845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OSU 6162 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156907-84-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OSU-6162 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5SBJBUJW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Profile and Neuroreceptor Interactions of Osu 6162 Hydrochloride

Classification as a Dopamine (B1211576) Stabilizer

OSU 6162 hydrochloride is classified as a dopamine stabilizer, a category of compounds capable of modulating dopaminergic activity based on the surrounding neurochemical environment. gu.senih.gov This means it can counteract both hyperdopaminergic (high dopamine) and hypodopaminergic (low dopamine) states. researchgate.net The compound is believed to normalize dopamine levels, which may decrease cravings for substances like alcohol. pgdf.org This stabilizing action involves stimulating dopamine-related activity when it is low and suppressing it when it is high. gu.se This unique profile allows it to produce both inhibitory effects, such as on amphetamine-induced locomotor activity, and stimulatory effects in habituated animals. researchgate.net Its ability to stabilize the dopamine system is central to its therapeutic potential in various neuropsychiatric conditions. nih.gov

Dopaminergic Receptor Modulation

The primary mechanism through which OSU 6162 exerts its effects is the modulation of dopaminergic receptors, particularly the dopamine D2 receptor. nih.gov Its interaction with this receptor is complex, exhibiting properties of both antagonism and partial agonism, which underlies its function as a dopamine stabilizer. wikipedia.orgnih.govnih.gov

OSU 6162's engagement with the dopamine D2 receptor is multifaceted. While some studies note a lack of high affinity in traditional in vitro binding assays, it demonstrates significant functional interaction and high receptor occupancy in vivo. researchgate.netrndsystems.com It acts as a partial agonist at the D2 receptor, which allows it to function as an antagonist in the presence of a full agonist like dopamine, while also having a stimulating effect on its own in a low-dopamine environment. wikipedia.orgnih.govnih.gov

In vitro studies have reported varied binding affinities for OSU 6162 at dopamine D2 receptors. One study determined its dissociation constant (Ki) to be 447 nM for D2 receptors and 1305 nM for D3 receptors. researchgate.netrndsystems.combio-techne.com Another investigation found that (-)-OSU-6162 had a dissociation constant of 35 nM at the functional high-affinity site of the human cloned D2 receptor. nih.govresearchgate.net This same study measured an inhibitory dissociation constant (Ki) of 27 nM when inhibiting the action of dopamine. nih.govresearchgate.net Despite what is sometimes characterized as a low in vitro affinity, its functional actions and in vivo effects are profound. researchgate.net

In Vitro Binding Affinities of OSU-6162 Hydrochloride

| Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|

| Dopamine D2 | 447 nM | researchgate.netrndsystems.combio-techne.com |

| Dopamine D3 | 1305 nM | rndsystems.combio-techne.com |

| Dopamine D2 (High-Affinity Site) | 35 nM (Kd) | nih.govresearchgate.net |

| Dopamine D2 (Inhibitory) | 27 nM | nih.govresearchgate.net |

In vivo studies using positron emission tomography (PET) with the radioligand [11C]raclopride have demonstrated that OSU 6162 achieves significant D2 receptor occupancy in the human and animal brain. researchgate.netnih.gov In rats, (-)-OSU-6162 showed robust, dose-dependent striatal D2 occupancy with an ED50 value of 5.27 mg/kg. researchgate.net An occupancy range of 37% to 87% was observed with doses from 3 to 60 mg/kg. researchgate.net

A study in healthy human volunteers found a concentration-dependent increase in striatal D2/D3 receptor occupancy. nih.gov This occupancy reached approximately 20% at a plasma concentration of 0.2 µM and appeared to level off at a maximum of about 40% at higher concentrations. nih.gov This ceiling effect suggests that OSU 6162 may bind preferentially to a specific subpopulation of D2/D3 receptors. nih.gov

In Vivo Dopamine D2 Receptor Occupancy of OSU-6162

| Subject | Dose / Plasma Concentration | Striatal D2 Occupancy | Reference |

|---|---|---|---|

| Rat | 3 - 60 mg/kg | 37% - 87% | researchgate.net |

| Human | 0.2 µM (Plasma) | ~20% | nih.gov |

| Human | >0.2 µM (Plasma) | Levels off at ~40% | nih.gov |

Dopamine D2 receptors exist as both postsynaptic receptors and presynaptic autoreceptors, the latter of which regulate the synthesis and release of dopamine. wikipedia.org There is evidence to suggest that OSU 6162 has a preferential action on D2 autoreceptors. nih.gov By stimulating these presynaptic autoreceptors, the compound can inhibit dopamine release, which is a key mechanism for its stabilizing effect in hyperdopaminergic conditions. nih.gov This preferential binding may contribute to its ability to modulate dopamine activity without causing the profound receptor blockade associated with traditional antipsychotics. nih.gov

OSU 6162 is characterized as a low intrinsic activity partial agonist at D2 receptors. nih.govwikipedia.orgnih.gov A partial agonist binds to a receptor but produces only a partial response compared to a full agonist like dopamine. nih.govresearchgate.net In functional assays, (-)-OSU-6162 was found to stimulate the incorporation of [35S]-GTP-gamma-S, a marker of receptor activation, confirming its agonist properties. nih.govresearchgate.net In the absence of dopamine, it exerts a slight but significant stimulating action. nih.gov

Conversely, in the presence of high concentrations of dopamine, OSU 6162 acts as an antagonist, inhibiting the full response of dopamine. nih.govnih.gov This dual action is fundamental to its role as a stabilizer; it can enhance dopaminergic tone when it is low and reduce it when it is excessive. gu.senih.gov This profile distinguishes it from both full D2 agonists and complete D2 antagonists. nih.gov

Dopamine D3 Receptor Interactions

Positron emission tomography (PET) studies in healthy human subjects using [11C]raclopride have shown that (-)-OSU-6162 occupies a subpopulation of striatal D2/D3 receptors. The occupancy of these receptors increases in a concentration-dependent manner, reaching a maximum of approximately 40% nih.govnih.gov. This suggests that OSU-6162 preferentially binds to a specific population of D2/D3 receptors, which may contribute to its stabilizing effects on the dopamine system nih.govnih.gov.

The functional activity of OSU-6162 at D2 receptors is characterized as low intrinsic activity partial agonism nih.gov. In the absence of dopamine, (-)-OSU-6162 shows a slight but significant stimulating action, suggesting weak partial agonism nih.gov. However, in the presence of dopamine, low concentrations of (-)-OSU-6162 can enhance the stimulating action of dopamine, an effect proposed to be mediated by binding to an allosteric site on the receptor nih.gov.

Influence on Dopamine Synthesis and Turnover

OSU-6162 is highly active in influencing dopamine synthesis and turnover rndsystems.com. This activity is a key aspect of its function as a dopamine stabilizer. By acting as a proposed antagonist at D2 autoreceptors, OSU-6162 can disinhibit the negative feedback loop that governs dopamine release, thereby enhancing dopamine activity nih.gov.

Studies have shown that OSU-6162 can counteract a hypo-dopaminergic state by inducing a long-lasting increase in dopamine output in the nucleus accumbens nih.gov. This effect is believed to be due to an increase in dopamine release rather than a decrease in its reuptake nih.gov. The sustained elevation of both dopamine and its metabolite DOPAC supports the hypothesis that antagonism at presynaptic autoreceptors is the primary mechanism of action nih.gov.

Serotonergic Receptor Modulation

In addition to its effects on the dopamine system, OSU-6162 also modulates serotonergic receptors, particularly the 5-HT2A receptor.

Both enantiomers of OSU-6162 act as medium intrinsic activity partial agonists at 5-HT2A receptors nih.gov. The (+)-enantiomer exhibits higher efficacy at 5-HT2A receptors, which correlates with its greater stimulatory activity in vivo nih.govnih.gov. Conversely, the (-)-enantiomer is a weaker partial agonist at this receptor wikipedia.org.

In vivo studies have provided further evidence for the partial agonist effects of both enantiomers on 5-HT2A receptors nih.govresearchgate.net. The stimulatory effects of OSU-6162 in certain behavioral models can be blocked by a 5-HT2A selective antagonist, confirming the role of this receptor in mediating some of the compound's behavioral effects nih.govresearchgate.net.

While the primary serotonergic interaction of OSU-6162 is with the 5-HT2A receptor, its affinity for other serotonin (B10506) receptor subtypes such as 5-HT1B and 5-HT2C has been investigated. However, detailed binding affinity data for these specific subtypes is not extensively reported in the provided search results. The available information suggests that the compound's significant activity is primarily focused on D2 and 5-HT2A receptors nih.gov.

Interactions with Sigma Receptors

This high affinity for sigma-1 receptors suggests that at lower doses, OSU-6162 may preferentially target these receptors researchgate.net. This interaction has been implicated in the modulation of other receptor systems, such as the D2 receptor, potentially through the formation of heteroreceptor complexes nih.govresearchgate.net.

Absence of High Affinity for Other Neuroreceptors In Vitro

In vitro studies have demonstrated that OSU-6162 lacks high affinity for a wide range of other neuroreceptors rndsystems.com. Specifically, Ki values are greater than 1 μM for other targets beyond the dopamine D2, D3, and serotonin 5-HT2A receptors rndsystems.com. Both the (+) and (-) enantiomers of OSU-6162 were found to be significantly less active at 27 other monoaminergic receptors and reuptake transporters, indicating that D2 and 5-HT2A receptors are the crucial mediators of its primary behavioral effects nih.gov.

Interactive Data Table: OSU-6162 Hydrochloride Receptor Binding Affinities (Ki in nM)

| Receptor | Ki (nM) |

|---|---|

| Dopamine D2 | 447 rndsystems.com |

| Dopamine D3 | 1305 rndsystems.com |

| Other Neuroreceptors | >1000 rndsystems.com |

Stereochemical Aspects of OSU-6162 Isomers and Receptor Activity

OSU-6162 is a chiral molecule that exists as two distinct stereoisomers, or enantiomers: (S)-(-)-OSU-6162 and (R)-(+)-OSU-6162. While both isomers act as partial agonists at dopamine D2 and serotonin 5-HT2A receptors, their pharmacological profiles are not identical. wikipedia.orgnih.gov The stereochemistry of the molecule plays a pivotal role in determining its binding affinity and functional activity at these key neuroreceptors, leading to different ratios of effects. wikipedia.orgnih.govmdpi.com

Research indicates that the two enantiomers of OSU-6162 possess distinct interactions with dopamine and serotonin receptor systems. The (S)-enantiomer, which is more commonly utilized in research, demonstrates a higher binding affinity for the D2 receptor. wikipedia.org Conversely, the (R)-enantiomer exhibits lower affinity for the D2 receptor but shows higher efficacy as a partial agonist at the 5-HT2A receptor. wikipedia.org Both enantiomers are characterized as low intrinsic activity partial agonists at D2 receptors and medium intrinsic activity partial agonists at 5-HT2A receptors. nih.gov

These differences in receptor activity correlate with their behavioral effects observed in animal studies. The greater potency of the (S)-isomer at the D2 receptor is associated with more pronounced inhibitory effects on locomotor activity in animals with high baseline activity. nih.gov In contrast, the higher efficacy of the (R)-isomer at the 5-HT2A receptor is linked to its stronger stimulatory effects in animals with low baseline activity. nih.gov This dual action—stimulating locomotor activity in 'low activity' states and inhibiting it in 'high activity' states—is a characteristic feature of both enantiomers. nih.govresearchgate.net

Further studies have shown that the stimulatory effects of both (+)- and (-)-OSU-6162 in animal models can be blocked by a 5-HT2A selective antagonist, but not by D2-selective antagonists, underscoring the crucial role of the 5-HT2A receptor in this aspect of their activity. researchgate.net Beyond their primary targets, both enantiomers have been found to be significantly less active at 27 other monoaminergic receptors and reuptake transporters, suggesting that the D2 and 5-HT2A receptors are central to their mechanism of action. nih.gov Additionally, research has identified that the dopamine stabilizer (-)-OSU-6162 displays a nanomolar affinity for the sigma-1 receptor. nih.gov

Interactive Data Table: Receptor Activity of OSU-6162 Enantiomers

| Isomer | Receptor | Binding Affinity / Potency | Efficacy / Intrinsic Activity | Associated In Vivo Effect |

| (S)-(-)-OSU-6162 | Dopamine D2 | Higher affinity/potency wikipedia.org | Low intrinsic activity partial agonist nih.gov | Greater inhibitory activity nih.gov |

| Serotonin 5-HT2A | Weaker partial agonist wikipedia.org | Medium intrinsic activity partial agonist nih.gov | Stimulatory activity nih.gov | |

| Sigma-1 | Nanomolar affinity nih.gov | Not specified | Not specified | |

| (R)-(+)-OSU-6162 | Dopamine D2 | Lower affinity wikipedia.org | Low intrinsic activity partial agonist nih.gov | Inhibitory activity nih.gov |

| Serotonin 5-HT2A | Higher efficacy wikipedia.org | Medium intrinsic activity partial agonist nih.gov | Greater stimulatory activity nih.gov |

Preclinical Research on Osu 6162 Hydrochloride: Mechanistic and Behavioral Studies

Behavioral Stabilization and Activity Modulation

OSU-6162 has been identified as a monoamine stabilizer, with research pointing to its ability to modulate psychomotor activity depending on the baseline neurological state.

Effects on Psychomotor Function in Animal Models

Preclinical studies have consistently shown that OSU-6162 can influence psychomotor function, particularly in states of hyperactivity induced by other pharmacological agents. In studies using male Swiss mice, OSU-6162 demonstrated an ability to prevent hyperlocomotion induced by both the dopamine (B1211576) transporter inhibitor cocaine and the glutamate (B1630785) NMDA channel blocker ketamine nih.gov. Specifically, it counteracted cocaine-induced hyperactivity and also prevented the hyperlocomotion caused by ketamine nih.gov. Another study found that OSU-6162 exerted a minor effect in reducing cocaine-induced stimulatory activity nih.gov. However, in a genetic rat model of depression (Flinders Sensitive and Resistant Lines), OSU-6162 had no significant effect on the levels of locomotor activity, indicating that its effects can be context- and model-dependent nih.gov.

| Animal Model | Induced State | Compound Tested | Key Finding |

| Male Swiss Mice | Cocaine-induced Hyperlocomotion | (-)-OSU6162 | Prevented the increase in distance traveled nih.govnih.gov. |

| Male Swiss Mice | Ketamine-induced Hyperlocomotion | (-)-OSU6162 | Prevented hyperlocomotion nih.gov. |

| Flinders Sensitive Line (FSL) & Flinders Resistant Line (FRL) Rats | Spontaneous Locomotion | (-)-OSU6162 | No significant effect on locomotor activity levels nih.gov. |

Tone-Dependent Normalization of Locomotor Activity

A key characteristic of OSU-6162 is its "normalizing" or "stabilizing" effect on psychomotor activity, which appears to be dependent on the organism's baseline dopamine levels nih.gov. This compound dampens locomotion in rodents that have been rendered hyperactive, either through exposure to a novel environment or by treatment with amphetamine nih.govresearchgate.net. Conversely, it stimulates locomotion in habituated animals that are displaying low motor activity nih.govresearchgate.net. This dual action suggests an ability to increase or decrease dopaminergic signaling depending on the endogenous tone, forming the basis of its classification as a dopamine stabilizer nih.gov.

| Animal State | Effect of (-)-OSU6162 on Locomotion |

| Hyperactive (e.g., via novel environment or amphetamine) | Dampens (reduces) locomotor activity nih.govresearchgate.net. |

| Habituated (displaying low motor activity) | Stimulates (increases) locomotor activity nih.govresearchgate.net. |

Absence of Hypolocomotion or Catalepsy in Preclinical Models

In preclinical evaluations, OSU-6162 has been shown to preserve normal motor functions without inducing significant motor impairment. Studies investigating its potential for extrapyramidal side effects, such as sedation or catalepsy, have found favorable outcomes. In male Swiss mice, administration of (-)-OSU6162 did not induce locomotion impairment or catalepsy when assessed in open field and catalepsy tests nih.gov. This profile distinguishes it from some other psychoactive compounds; for example, in a comparative study, the antipsychotic aripiprazole (B633) was found to impair spontaneous locomotion, an effect not observed with OSU-6162 nih.gov.

| Animal Model | Test | Outcome with (-)-OSU6162 |

| Male Swiss Mice | Open Field Test | No locomotion impairment observed nih.gov. |

| Male Swiss Mice | Catalepsy Test | No catalepsy induced nih.gov. |

Models of Neuropsychiatric Disorders

Research has extended to evaluating OSU-6162 in animal models relevant to human neuropsychiatric conditions, including aggression.

Anti-Aggressive Properties

Studies have explored the potential of OSU-6162 as an anti-aggressive agent, with findings suggesting a dampening effect on aggressive behaviors in different rodent models.

| Animal Model | Aggression Model | Test | Key Finding |

| Male Mice | Isolation-Induced Aggression | Resident Intruder Test | Reduced aggressive behavior without affecting locomotion or sexual activity nih.govresearchgate.net. |

| Female Wistar Rats | Estrus Cycle-Dependent Aggression | Resident Intruder Test | Reduced aggression, suggesting potential use in forms of irritability nih.govresearchgate.net. |

Impact on Estrus Cycle-Related Aggression

OSU-6162 hydrochloride has been investigated for its effects on aggressive behaviors linked to the estrus cycle in female rodents, which serves as a potential animal model for premenstrual dysphoria. nih.govresearchgate.net In studies using female Wistar rats, OSU-6162 was shown to reduce aggression that is dependent on the estrus cycle. nih.govresearchgate.net This form of aggression is noted to be higher during the diestrus phase compared to the estrus phase. researchgate.netmdpi.comdiva-portal.org Research confirmed that some female rats exhibit heightened irritability and aggression at diestrus, and OSU-6162 treatment was found to alleviate this aggressive behavior, bringing it to a level comparable to the less aggressive estrus phase. nih.govresearchgate.net The mechanism for this anti-aggressive effect is likely tied to its ability to stabilize dopaminergic transmission. nih.gov

Anxiolytic Properties in Animal Models

OSU-6162 has demonstrated anxiety-reducing properties in preclinical research. nih.govnih.gov In a study utilizing the Flinders Sensitive Line (FSL) rats, a genetic model exhibiting increased anxiety- and depression-like behaviors, OSU-6162 significantly reduced anxiety-like behaviors compared to a vehicle. nih.gov These effects were observed in the novelty-suppressed feeding (NSF) test. nih.govnih.gov The compound showed significant anxiolytic-like effects in alcohol-naïve FSL rats as well as in long-term alcohol-drinking Flinders Resistant Line (FRL) rats. nih.gov These findings suggest that OSU-6162 possesses anxiolytic properties, which could be beneficial in disorders where anxiety is a prominent symptom. nih.govnih.gov However, in a separate study using the elevated plus maze (EPM) test in male rats, OSU-6162 did not display the typical profile of an anxiolytic drug, instead causing a general reduction in activity. nih.govresearchgate.net

Social Behavior Paradigms

Preclinical studies suggest that OSU-6162 may have a positive impact on social behavior. acs.org Research indicates that OSU-6162 is capable of restoring social behavior, measured as proximity, to control levels in animal models. acs.org This suggests potential efficacy in treating negative symptoms, such as social withdrawal, which are common in various psychiatric disorders. acs.orgbiorxiv.org Rats are often chosen for these preclinical studies as they typically show a greater preference for social reward compared to other laboratory animals. biorxiv.orgbiorxiv.org

Table of Mentioned Compounds

| Compound Name |

|---|

| (-)-OSU-6162 |

| (+)-OSU-6162 |

| 6-hydroxydopamine (6-OHDA) |

| Amisulpride |

| Aripiprazole |

| Aticaprant |

| Benserazide |

| Clozapine (B1669256) |

| Cocaine |

| COMP360 (psilocybin) |

| Domperidone |

| Isamoltane |

| JNJ-37822681 |

| Ketamine |

| L-DOPA (Levodopa) |

| Lumateperone |

| MK-801 (Dizocilpine) |

| Olanzapine |

| PNU-96391A |

| Pridopidine (B1678097) |

| Quinpirole (B1680403) |

| Quetiapine |

| Remoxipride |

| Risperidone |

| SB269652 |

| Seltorexant |

| Sulpiride |

Reversal of (+)-MK-801-Induced Social Withdrawal in Rats

The N-methyl-D-aspartate (NMDA) receptor antagonist (+)-MK-801 is utilized in preclinical research to model negative symptoms of schizophrenia, such as social withdrawal, in rats nih.govnih.gov. Research indicates that while (+)-MK-801 stimulates motor activity, it concurrently induces a significant inhibition of social interactions nih.gov. In a study evaluating the effects of dopaminergic stabilizers, (-)-OSU-6162 was assessed for its ability to counteract this induced social withdrawal.

The study demonstrated that (-)-OSU-6162 was capable of restoring social behavior, as measured by proximity, to control levels in rats treated with (+)-MK-801. nih.gov This finding suggests that OSU-6162 may have potential efficacy in addressing negative symptoms associated with neuropsychiatric disorders nih.gov. The effects of (-)-OSU-6162 were compared to those of the typical antipsychotic haloperidol (B65202) and the atypical antipsychotic clozapine nih.gov.

| Treatment Group | Effect on (+)-MK-801-Induced Social Withdrawal | Reference |

| (-)-OSU-6162 | Restored social behavior to control levels | nih.gov |

| ACR16 | Restored social behavior to control levels | nih.gov |

| Haloperidol | Evaluated in the same model | nih.gov |

| Clozapine | Evaluated in the same model | nih.gov |

Addiction Research

OSU-6162 has been investigated for its potential to mitigate alcohol use disorder (AUD) by targeting the dopamine system, which is involved in both the rewarding properties of alcohol and the regulation of impulsive behavior nih.gov. Preclinical studies have shown that OSU-6162 attenuates a range of voluntary alcohol-mediated behaviors in long-term drinking rats nih.govnih.govnih.govresearchgate.net.

Specifically, research has demonstrated that OSU-6162 reduces voluntary alcohol consumption, operant alcohol self-administration, and cue-induced reinstatement of alcohol-seeking behavior. nih.govnih.gov Furthermore, it has been shown to prevent the alcohol deprivation effect, which is a model for relapse-like drinking behavior following a period of abstinence. nih.govnih.gov Studies also indicate that OSU-6162 can alleviate alcohol withdrawal symptoms nih.govnih.gov. One potential mechanism underlying these effects is the improvement of motor impulse control nih.govnih.gov.

In long-term drinking rats, which exhibit lower basal and alcohol-induced dopamine output in the nucleus accumbens compared to alcohol-naïve rats, OSU-6162 was found to counteract these dopamine deficits. nih.govnih.gov It slowly increased and maintained elevated dopamine output for at least four hours nih.govnih.gov.

| Behavioral Measure | Effect of OSU-6162 | Animal Model |

| Voluntary Alcohol Consumption | Attenuated | Long-term drinking rats nih.govnih.gov |

| Alcohol Deprivation Effect (Relapse-like drinking) | Prevented | Long-term drinking rats nih.govnih.gov |

| Operant Alcohol Self-Administration | Attenuated | Rats nih.govnih.gov |

| Cue-Induced Reinstatement of Alcohol Seeking | Attenuated | Rats nih.govnih.gov |

| Alcohol Withdrawal Symptoms | Attenuated | Long-term drinking rats nih.govnih.gov |

| Motor Impulsivity | Improved | Alcohol and alcohol-naïve rats nih.govnih.gov |

| Nucleus Accumbens Dopamine Deficits | Counteracted | Long-term drinking rats nih.govnih.gov |

Intracranial self-stimulation (ICSS) is a paradigm used to study the effects of drugs on brain reward function nih.govmdpi.com. The effects of OSU-6162 on brain stimulation reward have been investigated to understand its influence on the neural circuits underlying reward and motivation.

A study examining the effects of OSU-6162 on brain stimulation reward found that it produced a dose-orderly reduction of reward. nih.gov Importantly, this reduction in reward was not accompanied by a change in the animals' capacity to perform the operant response, suggesting the effect was on the reward value of the stimulation itself rather than on motor ability nih.gov.

The study also compared the ability of OSU-6162 and haloperidol to prevent the effects of the full dopamine agonist quinpirole. Quinpirole can have both depressant and stimulatory effects on reward and locomotor activity depending on the dose. Both OSU-6162 and haloperidol were able to prevent both the stimulatory and depressant effects of quinpirole on locomotor activity. However, they only prevented the reward-stimulatory effect of quinpirole nih.gov.

| Compound | Effect on Brain Stimulation Reward | Interaction with Quinpirole |

| OSU-6162 | Dose-orderly reduction of reward | Prevented reward-stimulatory effect |

| Haloperidol | Not explicitly stated, but compared to OSU-6162 | Prevented reward-stimulatory effect |

The conditioned place preference (CPP) paradigm is a standard preclinical model used to assess the rewarding and reinforcing properties of a substance. Studies have been conducted to determine if OSU-6162 itself has reinforcing effects that could indicate abuse potential.

Research has consistently shown that OSU-6162 does not induce conditioned place preference in either alcohol-naïve or long-term alcohol-drinking rats nih.govnih.govresearchgate.net. This lack of CPP induction indicates that OSU-6162 does not possess intrinsic reinforcing properties on its own nih.govnih.govresearchgate.net. To ensure that the absence of CPP was not due to impairments in memory acquisition, one study confirmed that OSU-6162 did not affect performance in a novel object recognition task nih.govnih.gov.

| Animal Group | OSU-6162 Effect on Conditioned Place Preference | Implication |

| Alcohol-naïve rats | No induction of CPP | Lack of reinforcing properties nih.govnih.govresearchgate.net |

| Long-term alcohol-drinking rats | No induction of CPP | Lack of reinforcing properties nih.govnih.govresearchgate.net |

Neurodegenerative Disease Models

Long-term treatment with levodopa (B1675098) (L-DOPA), a primary therapy for Parkinson's disease, often leads to the development of debilitating motor complications known as levodopa-induced dyskinesias (LID) nih.gov. Preclinical research has explored the potential of OSU-6162 to alleviate these dyskinesias.

In a study using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned common marmosets, a primate model of Parkinson's disease, pretreatment with (-)-OSU-6162 dose-dependently relieved L-DOPA-induced dyskinesias. nih.gov Notably, unlike the D2 dopamine receptor antagonist raclopride, which also reduced dyskinesias, (-)-OSU-6162 did not induce akinesia, a state of motor inactivity nih.gov. This suggests that (-)-OSU-6162 may selectively combat LIDs without compromising the antiparkinsonian benefits of levodopa nih.gov.

Further research in a unilateral 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease supports these findings. In this model, add-on treatment with (-)-OSU-6162 significantly reduced L-DOPA-induced abnormal involuntary movements in dyskinetic rats. nih.gov The study also confirmed that (-)-OSU-6162 did not compromise the therapeutic effect of levodopa on motor functioning, as assessed by the stepping test nih.gov.

| Animal Model | Key Findings on Levodopa-Induced Dyskinesia | Impact on Levodopa's Antiparkinsonian Effect |

| MPTP-lesioned common marmosets | Dose-dependent relief of dyskinesias | Did not induce akinesia nih.gov |

| 6-OHDA-lesioned rats | Significant reduction of abnormal involuntary movements | Did not compromise the effect of levodopa in the stepping test nih.gov |

Anti-Parkinsonian Effects in Animal Studies

OSU-6162 hydrochloride has demonstrated significant potential in preclinical models of Parkinson's disease, primarily focusing on its ability to alleviate levodopa-induced dyskinesias (LID), a common and debilitating side effect of long-term levodopa therapy.

In a study utilizing a primate model of Parkinson's disease, specifically MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned common marmosets, pretreatment with (-)-OSU-6162 dose-dependently mitigated levodopa-induced dyskinesias. Notably, unlike the D2 receptor antagonist raclopride, which also reduced dyskinesias, (-)-OSU-6162 did not induce akinesia, suggesting it can selectively combat dyskinesias without compromising the anti-parkinsonian benefits of levodopa.

Further research in a unilateral 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease corroborated these findings. In dyskinetic rats, the addition of (-)-OSU-6162 to levodopa treatment significantly attenuated the expression of abnormal involuntary movements. Importantly, this therapeutic effect on dyskinesia did not impair the improvement in motor function induced by levodopa, as assessed by the stepping test. These studies highlight the potential of OSU-6162 as an adjunct therapy in Parkinson's disease to broaden the therapeutic window of levodopa by separating its anti-parkinsonian effects from its dyskinetic side effects.

The underlying mechanism for these anti-parkinsonian effects is attributed to OSU-6162's action as a dopamine stabilizer, which modulates dopaminergic neurotransmission. It is believed to act as a partial agonist at dopamine D2 receptors. This stabilizing effect is thought to normalize dopamine signaling in the brain, which is dysregulated in Parkinson's disease and further perturbed by long-term levodopa treatment.

Comparative Preclinical Pharmacodynamics with Structurally Related Compounds (e.g., ACR16, Pridopidine)

OSU-6162 belongs to a class of compounds known as dopamine stabilizers, which also includes the structurally related phenylpiperidines, ACR16 (also known as Pridopidine) and Pridopidine itself. wikipedia.org Their preclinical pharmacodynamics share several key features, primarily centered on their unique interaction with the dopamine D2 receptor, while also exhibiting some distinguishing characteristics.

A hallmark of these compounds is their state-dependent effect on motor activity. In animal models, both OSU-6162 and ACR16 have been shown to inhibit hyperlocomotion induced by stimulants like d-amphetamine, yet they can stimulate motor activity in habituated animals with low baseline activity. dovepress.comresearchgate.net This dual action, the ability to either suppress or enhance motor activity depending on the initial dopaminergic tone, is central to the "dopamine stabilizer" concept. dovepress.comnih.gov

Mechanistically, OSU-6162, ACR16, and Pridopidine are characterized as dopamine D2 receptor antagonists. nih.gov However, unlike typical antipsychotics, they exhibit fast dissociation kinetics from the D2 receptor. nih.gov This property is thought to allow for a more dynamic and transient blockade of the receptor, permitting physiological dopamine signaling to occur. Functional in vitro assays have indicated that neither OSU-6162 nor ACR16 display detectable intrinsic activity or partial agonism at the D2 receptor, instead acting as competitive antagonists. dovepress.comnih.gov

While sharing a common mechanism, there are differences in their potency and efficacy in various preclinical models. For instance, in terms of in vivo D2 receptor occupancy in rats, (-)-OSU-6162 was found to be more potent than ACR16, with ED50 values of 5.27 mg/kg and 18.99 mg/kg, respectively. researchgate.net In a conditioned avoidance response assay, a model predictive of antipsychotic efficacy, ACR16 was reported to be more efficacious than (-)-OSU-6162. researchgate.net

The table below summarizes the comparative preclinical pharmacodynamics of these three compounds.

| Feature | OSU-6162 | ACR16 / Pridopidine |

| Class | Dopamine Stabilizer | Dopamine Stabilizer |

| Primary Target | Dopamine D2 Receptor | Dopamine D2 Receptor |

| D2 Receptor Action | Antagonist with fast dissociation | Antagonist with fast dissociation |

| D2 Receptor Occupancy (ED50 in rats) | 5.27 mg/kg | 18.99 mg/kg |

| Effect on Stimulant-Induced Hyperactivity | Inhibition | Inhibition |

| Effect on Habituated Locomotor Activity | Stimulation | Stimulation |

| Other Receptor Binding | Sigma-1 (σ1) receptor affinity | Sigma-1 (σ1) receptor affinity |

| Conditioned Avoidance Response | Less efficacious | More efficacious |

| Partial Agonism (in functional assays) | Not detected | Not detected |

Clinical Research and Therapeutic Investigations of Osu 6162 Hydrochloride

Management of Fatigue Syndromes

The potential of OSU-6162 to treat debilitating fatigue, particularly when associated with neurological insults, has been a key focus of research.

Post-stroke fatigue is a common and disabling symptom. ahajournals.org OSU-6162 has been investigated as a potential pharmacotherapy for this condition, with mixed results. A double-blind, randomized, crossover study involving 30 patients with mental fatigue following a stroke or traumatic brain injury (TBI) found that OSU-6162 treatment led to significant improvements in the patients' activity levels, as measured by the Frenchay Activity Index (FAI). nih.gov However, a separate randomized, double-blind, placebo-controlled trial focused solely on 64 patients with TBI found no significant effect of OSU-6162 on mental fatigue compared to placebo. nih.govdiva-portal.org An earlier, small pilot study on post-stroke fatigue was also noted by the American Heart Association. ahajournals.org

| Study Focus | Design | Patient Population | Key Findings | Reference |

|---|---|---|---|---|

| Mental Fatigue post-stroke or TBI | Double-blind, randomized, crossover | 30 patients | Significant improvement in activity levels (FAI scores); a subgroup showed improvements on the Mental Fatigue Scale (MFS). | nih.gov |

| Mental Fatigue post-TBI | Randomized, double-blind, placebo-controlled | 64 patients | No significant effect on mental fatigue compared with placebo. Both groups showed improvement on fatigue scales. | nih.govdiva-portal.org |

Fatigue Associated with Aneurysmal Subarachnoid Hemorrhage Sequelae

OSU-6162 hydrochloride has been investigated for its potential to alleviate persistent fatigue following an aneurysmal subarachnoid hemorrhage (aSAH), a common and debilitating long-term consequence for survivors. A significant double-blind, randomized, placebo-controlled trial was conducted to assess the efficacy of OSU-6162 in this patient population. nih.gov

In this study, 96 participants experiencing post-aSAH fatigue were randomized to receive either OSU-6162 or a placebo for a duration of 12 weeks. nih.gov The primary measures of efficacy included the Fatigue Severity Scale (FSS) and the Mental Fatigue Scale (MFS). Secondary outcomes were evaluated using the Beck Depression Inventory II (BDI-II), the Beck Anxiety Inventory (BAI), and the SF-36 questionnaire for health-related quality of life. nih.gov

| SF-36 "Vitality" Domain | Significant Improvement | Significant Improvement | Both groups showed improved vitality. nih.gov |

Chronic Fatigue Syndrome/Myalgic Encephalomyelitis

The potential of OSU-6162 to treat Chronic Fatigue Syndrome/Myalgic Encephalomyelitis (CFS/ME) has been explored in both open-label and randomized controlled trials.

An open-label, single-arm study was conducted to evaluate the safety, tolerability, and therapeutic potential of OSU-6162 in patients with ME/CFS over a 12-week period. nih.govosu.edumedpath.com Of the 33 participants who enrolled, 28 completed the treatment. nih.govmedpath.com The study reported therapeutic improvements across a range of observer-rated and self-assessment scales. nih.govosu.edumedpath.com Specifically, positive changes were noted on the Clinical Global Impression of Change (CGI-C) scale, the FibroFatigue scale, the Mental Fatigue Scale (MFS), the Fatigue Severity Scale (FSS), the Beck Depression Inventory (BDI), and the Short Form 36 (SF-36) Health Survey Questionnaire. nih.govmedpath.com These findings suggest that OSU-6162 shows promise in mitigating fatigue and improving mood and health-related quality of life in individuals with ME/CFS. nih.gov

Table 2: Overview of Clinical Trial Results in ME/CFS

| Study Type | Key Outcome Measures | Results |

|---|---|---|

| Open-Label Study | CGI-C, FibroFatigue, MFS, FSS, BDI, SF-36 | Improvements observed across all listed scales. nih.govmedpath.com |

| Randomized Controlled Trial | MFS, CGI-C | Both OSU-6162 and placebo groups showed significant improvement, with no significant difference between them. nih.gov A significant correlation was found between drug concentration and improvement in MFS, FibroFatigue, and BDI scores. nih.gov |

Multiple Sclerosis-Related Fatigue

The application of OSU-6162 in addressing fatigue associated with Multiple Sclerosis (MS) has been investigated in an open-label clinical trial. This study aimed to assess the tolerability, safety, and potential therapeutic effects of the compound, with a particular focus on MS-related fatigue. osu.edu

In this 12-week, open-label, single-arm study, 30 patients with MS received treatment with OSU-6162, and 25 of them completed the trial. osu.edu The evaluation of efficacy was based on various self-assessment rating scales and a clinical investigator-rated scale. The results indicated therapeutic improvements in both fatigue and mood. osu.edu These improvements were specifically noted in the ratings on the Mental Fatigue Scale (MFS), the Short Form-36 (SF-36) scale, and the Beck Depression Inventory (BDI). osu.edu Furthermore, a large majority of the patients were rated as globally improved based on the Clinical Global Impression of Change (CGI-C) scale, as assessed by medical observers. osu.edu The findings from this study suggest that OSU-6162 may be a valuable therapeutic option for alleviating mental fatigue and depression in individuals with MS. osu.edu

Table 3: Summary of Findings in MS-Related Fatigue Study

| Outcome Measure | Result |

|---|---|

| Mental Fatigue Scale (MFS) | Improvement observed. osu.edu |

| Short Form-36 (SF-36) Scale | Improvement observed. osu.edu |

| Beck Depression Inventory (BDI) | Improvement observed. osu.edu |

| Clinical Global Impression of Change (CGI-C) | The majority of patients were rated as globally improved. osu.edu |

Neurodegenerative Disease Management

Huntington's Disease

Research into the use of OSU-6162 for Huntington's Disease (HD) has shown promise in addressing some of the non-motor symptoms that significantly impact patients' quality of life. A double-blind, cross-over trial was conducted to evaluate the safety and efficacy of OSU-6162 in individuals with HD. nih.gov

In this study, 15 patients completed a protocol where they were randomly assigned to receive either OSU-6162 or a placebo for four weeks, followed by a switch to the other treatment for another four weeks. nih.gov The results demonstrated a significant improvement in the Short Form 36 (SF-36) Vitality score for patients during the OSU-6162 treatment period. nih.gov This improvement was primarily attributed to a positive change in the individual item 'worn-out'. nih.gov Additionally, the study found an improvement in depressive symptoms as measured by the Beck Depression Inventory. nih.gov These findings suggest that OSU-6162 can enhance energy levels and mood in patients with Huntington's Disease. nih.gov

Table 4: Impact of OSU-6162 on Non-Motor Functions in Huntington's Disease

| Non-Motor Function | Assessment Scale | Finding |

|---|---|---|

| Vitality/Energy | Short Form 36 (SF-36) Vitality Score | Statistically significant improvement. nih.gov |

| Mood | Beck Depression Inventory (BDI) | Improvement in depressive symptoms. nih.gov |

Impact on Cognitive Performance

The same double-blind, cross-over study that investigated non-motor functions in Huntington's Disease also assessed the impact of OSU-6162 on cognitive performance. nih.gov While there was a general trend of improvement in several non-motor variables, the effects on cognitive functions were less pronounced. nih.gov

The study reported that only small and non-significant differences were observed between the OSU-6162 and placebo groups in terms of cognitive functions, as well as motor, mental, and social functions. nih.gov This indicates that within the parameters of this study, OSU-6162 did not demonstrate a significant impact on cognitive performance in patients with Huntington's Disease. nih.gov

Table 5: OSU-6162 and Cognitive Performance in Huntington's Disease

| Domain | Finding |

|---|

| Cognitive Function | Small and non-significant differences between OSU-6162 and placebo. nih.gov |

Parkinson's Disease

OSU-6162 hydrochloride, also known as (-)-OSU6162, is a dopamine (B1211576) stabilizer that has been investigated for its potential therapeutic effects in Parkinson's disease. wikipedia.orgnih.gov The compound is recognized for its ability to modulate dopaminergic activity, acting as a partial agonist at dopamine D2 receptors. wikipedia.orgnih.gov This stabilizing action on the dopamine system suggests its potential utility in conditions characterized by dopamine dysregulation, such as Parkinson's disease. wikipedia.orggu.se

Potential as a Novel Treatment Strategy

Research into OSU-6162 has highlighted its potential as a novel therapeutic agent for Parkinson's disease, particularly in addressing the motor complications that arise from long-term levodopa (B1675098) treatment. nih.gov Levodopa-induced dyskinesia (LID) is a significant complication for many patients. nih.gov Animal studies have demonstrated that OSU-6162 can mitigate these involuntary movements.

In a study using a rat model of Parkinson's disease, OSU-6162 was found to significantly reduce levodopa-induced abnormal involuntary movements. nih.gov Notably, this reduction in dyskinesia was achieved without compromising the anti-parkinsonian benefits of levodopa on motor function. nih.gov The compound's mechanism, which involves stabilizing dopamine transmission, may counteract both hyperdopaminergic and hypodopaminergic states, offering a potential advantage in managing the complexities of Parkinson's therapy. nih.govresearchgate.net OSU-6162's affinity for both dopaminergic D2 receptors and serotonergic 5-HT2A receptors may contribute to its therapeutic effects. nih.govnih.gov

Effects on Dopamine D2 Receptor Binding in Human Brain via PET Studies

Positron Emission Tomography (PET) studies have been instrumental in elucidating the interaction of OSU-6162 with dopamine D2 receptors in the human brain. These studies aimed to understand the dose-dependent occupancy of D2 receptors by the compound. onderzoekmetmensen.nl

A PET study involving healthy human volunteers utilized [(11)C]raclopride to measure D2/D3 receptor availability before and after a single oral dose of OSU-6162. nih.gov The results showed a concentration-dependent increase in the occupancy of striatal D2/D3 receptors. nih.gov This occupancy reached approximately 20% at a plasma concentration of 0.2 μM and appeared to plateau at a maximum of about 40% with higher concentrations. nih.gov These findings were consistent across different subregions of the striatum, including the caudate nucleus and putamen. nih.gov The data from this research support the idea that OSU-6162 binds preferentially to a specific subpopulation of D2/D3 receptors, which may be the basis for its dopamine-stabilizing properties. nih.gov

| PET Study Parameter | Finding | Source |

| Radiotracer Used | [(11)C]raclopride | nih.gov |

| Study Population | Healthy Male Volunteers | nih.gov |

| Brain Region of Interest | Striatum (caudate nucleus, putamen) | nih.gov |

| Receptor Occupancy | Concentration-dependent increase | nih.gov |

| Max Occupancy | Leveled off at approximately 40% | nih.gov |

Cognitive Function Enhancement

Beyond its potential in movement disorders, OSU-6162 has been investigated for its effects on cognitive functions. Clinical research has explored its impact on various cognitive domains, revealing that the compound may offer benefits without causing short-term cognitive side effects. nih.govresearchgate.net

Impact on Executive Function, Working Memory, and Attention

In a randomized, double-blind, placebo-controlled study involving individuals with alcohol dependence, treatment with OSU-6162 did not impair neuropsychological function in the investigated domains of executive function, working memory, and attention. nih.govresearchgate.net Neuropsychological tests from the Cambridge Automated Neuropsychological Test Battery (CANTAB®) were used to assess these cognitive functions. nih.gov The lack of negative cognitive effects supports the potential clinical feasibility of the treatment. nih.govresearchgate.net

Improvements in Future Planning Ability

The same study demonstrated that treatment with OSU-6162, when compared to a placebo, led to an improvement in the ability to plan for the future. nih.govresearchgate.net This suggests a positive impact on higher-order executive functions. The enhancement of future planning ability could have beneficial implications for patient outcomes in various conditions. nih.govresearchgate.net

Effects on Verbal Divergent Thinking

A notable finding from the clinical investigation was the significant improvement in verbal divergent thinking among participants who received OSU-6162 compared to the placebo group. nih.govresearchgate.netresearchgate.net Divergent thinking is a component of creativity and involves the ability to generate multiple solutions to a problem. The study found that the OSU-6162 group exhibited greater verbal divergent thinking. researchgate.net This effect was particularly pronounced in individuals identified as having high impulsivity at the start of the study. researchgate.net

| Cognitive Domain | Effect of OSU-6162 Treatment (vs. Placebo) | Statistical Significance |

| Executive Function | No impairment | p > 0.1 |

| Working Memory | No impairment | p > 0.1 |

| Attention | No impairment | p > 0.1 |

| Future Planning Ability | Improved | p = 0.012 |

| Verbal Divergent Thinking | Improved | p = 0.003 |

Influence on Emotional Recognition Latency

OSU-6162 hydrochloride has been investigated for its effects on cognitive functions, including the speed of emotional recognition. In a randomized, double-blind, placebo-controlled study involving 56 individuals with alcohol dependence, treatment with OSU-6162 was found to affect the response time for emotional recognition. nih.govresearchgate.net The study's results indicated that OSU-6162 treatment led to an improvement in the response time for recognizing emotions when compared to a placebo. nih.govresearchgate.net This finding suggests that the compound may have a beneficial impact on this aspect of social cognition. nih.govresearchgate.net

Table 1: Effect of OSU-6162 on Emotional Recognition Latency

| Cognitive Domain | Finding | Statistical Significance | Effect Size (Cohen's d) |

|---|

Psychiatric Symptom Modulation

OSU-6162 acts as a monoamine stabilizer, capable of counteracting both hyper- and hypo-dopaminergic states. nih.govresearchgate.net This mechanism forms the basis for its investigation in modulating psychiatric symptoms. The compound is presumed to exert its stabilizing effect on dopaminergic and serotonergic signaling through its action as a neutral antagonist or a weak partial agonist at dopamine D2 and serotonin (B10506) 5-HT2A receptors. nih.gov

The potential of OSU-6162 in the context of schizophrenia is linked to its interaction with the dopamine D2 receptor, a key target for antipsychotic medications. nih.gov Research indicates that OSU-6162 functions as a dopamine partial agonist. nih.gov This mode of action is consistent with the theory of dopamine overactivity in psychosis, suggesting that OSU-6162 could help stabilize this system. nih.gov While currently available antipsychotics are effective for psychotic symptoms, their impact on cognitive impairment associated with schizophrenia remains limited. semanticscholar.org Preclinical studies have examined OSU-6162's effects on responses predictive of antipsychotic activity, and its therapeutic potential for specific symptoms of schizophrenia warrants further investigation. researchgate.net

OSU-6162 has demonstrated properties that may be beneficial in addressing emotional dysregulation, particularly anxiety. nih.gov Alcohol use disorders (AUD) frequently co-occur with anxiety and depressive disorders, where emotional distress can drive relapse. nih.gov In preclinical studies using a genetic rat model of depression, OSU-6162 administration significantly reduced anxiety-like behaviors. nih.gov This suggests that beyond its effects on addiction-related behaviors, the compound may possess anxiolytic (anxiety-reducing) properties, which could be valuable in treating conditions with prominent emotional dysregulation. nih.gov

Direct comparative efficacy and side-effect trials between OSU-6162 and specific atypical antipsychotics are not extensively detailed in the available research. However, a general comparison can be drawn based on their mechanisms and observed effects.

Atypical (second-generation) antipsychotics typically act as antagonists at both dopamine D2 and serotonin 5-HT2A receptors. dovepress.com This dual blockade is thought to contribute to their efficacy, particularly for negative symptoms of schizophrenia, and a lower propensity for extrapyramidal side effects (EPSE) compared to older, typical antipsychotics. researchgate.net However, atypical antipsychotics are often associated with metabolic side effects, such as weight gain. researchgate.netnih.gov

OSU-6162 is characterized as a monoamine stabilizer and dopamine partial agonist. researchgate.netnih.gov This profile suggests it modulates rather than simply blocking dopamine transmission. In clinical investigations, OSU-6162 has been found to be safe and well-tolerated in the short term. nih.govresearchgate.netmedscape.com Notably, studies in patients with alcohol dependence did not find that OSU-6162 caused short-term cognitive side effects; in fact, it was associated with improvements in some higher-order cognitive functions. nih.govresearchgate.net This contrasts with concerns about the cognitive impact of some antipsychotic medications and their associated anticholinergic effects. semanticscholar.org While atypical antipsychotics have shown efficacy in improving psychotic symptoms, their effects on cognitive deficits are more limited. semanticscholar.orgdovepress.com

Table 2: General Comparison of OSU-6162 and Atypical Antipsychotics

| Feature | OSU-6162 (from available studies) | Atypical Antipsychotics (General Profile) |

|---|---|---|

| Primary Mechanism | Monoamine stabilizer; Dopamine D2 partial agonist researchgate.netnih.gov | Dopamine D2 and Serotonin 5-HT2A receptor antagonists dovepress.com |

| Cognitive Effects | No short-term negative effects observed; potential improvement in some domains nih.govresearchgate.net | Limited impact on core cognitive deficits of schizophrenia semanticscholar.orgdovepress.com |

| Side Effect Profile | Reported as safe and well-tolerated in short-term studies nih.govmedscape.com | Risk of metabolic side effects (e.g., weight gain); lower risk of EPSE than typicals researchgate.netnih.gov |

Effects on Alcohol Craving in Alcohol Dependence

A key area of clinical investigation for OSU-6162 has been its effect on alcohol craving in individuals with alcohol dependence. nih.govresearchgate.net This research is based on the premise that alcohol dependence involves a dysregulated dopamine system, and a dopamine stabilizer like OSU-6162 could help normalize it. medscape.compgdf.orgmedicaldialogues.in

A Phase II exploratory human laboratory study provided significant insights into these effects. nih.govresearchgate.net In this randomized, 14-day study, 56 individuals with alcohol dependence received either OSU-6162 or a placebo. nih.govresearchgate.netmedscape.com On the 15th day, researchers assessed craving induced by different methods.

The study yielded specific results regarding different types of craving:

Cue-Induced Craving: Treatment with OSU-6162 did not produce a significant effect on craving induced by exposure to alcohol-specific cues. nih.govresearchgate.netmedscape.com

Priming-Induced Craving: OSU-6162 significantly attenuated craving that was induced by a priming dose of alcohol (consuming a small amount of an alcoholic beverage). nih.govresearchgate.netmedscape.com

Subjective Liking: The compound also significantly blunted the subjective "liking" of the consumed alcohol. nih.govresearchgate.netmedscape.com

An exploratory analysis revealed that the attenuating effect on priming-induced craving was most pronounced in individuals with high baseline impulsivity. nih.govresearchgate.net These individuals are often considered to be at the highest risk for relapse. medscape.compgdf.org

Table 3: Summary of OSU-6162 Effects on Alcohol Craving

| Craving Type | Effect of OSU-6162 | Key Finding |

|---|---|---|

| Cue-Induced Craving | No significant effect | Did not reduce craving from environmental triggers. nih.govresearchgate.net |

| Priming-Induced Craving | Significant attenuation | Reduced craving after an initial taste of alcohol. nih.govresearchgate.netmedscape.com |

| Subjective Liking | Significantly blunted | Decreased the pleasurable sensation of drinking. nih.govresearchgate.net |

| Influence of Impulsivity | Stronger effect in highly impulsive individuals | The reduction in priming-induced craving was driven by this subgroup. nih.govresearchgate.net |

Compound Reference Table

| Compound Name |

|---|

| (-)-OSU-6162 |

| Acamprosate |

| Aripiprazole (B633) |

| Clozapine (B1669256) |

| Disulfiram |

| Domperidone |

| Haloperidol (B65202) |

| Nalmefene |

| Naltrexone |

| Olanzapine |

| OSU-6162 hydrochloride |

| Pimozide |

| Quetiapine |

| Risperidone |

| Xanomeline |

Methodological Considerations in Osu 6162 Hydrochloride Research

Translational Research Methodologies: Bridging Preclinical and Clinical Findings

Translational research for OSU-6162 has been pivotal in bridging the gap between laboratory findings and clinical applications, particularly in the context of alcohol use disorder (AUD). Preclinical studies utilizing animal models, such as the intermittent access to 20% ethanol (B145695) two-bottle-choice model in rats, have demonstrated that OSU-6162 can reduce voluntary alcohol consumption, withdrawal symptoms, and the reinstatement of alcohol-seeking behavior. ki.senih.gov These preclinical successes provided the rationale for human clinical trials. A key aspect of this translational bridge has been the consistent observation of OSU-6162's ability to modulate dopamine-related behaviors. For instance, preclinical work showed that OSU-6162 could normalize downregulated dopamine (B1211576) levels in the brains of rats with a history of long-term alcohol consumption. medscape.com This finding directly informed the hypothesis for clinical studies, which suggested that by stabilizing the dopamine system, OSU-6162 could reduce alcohol craving in dependent individuals. medscape.compgdf.org A proof-of-concept, double-blind, placebo-controlled human laboratory study subsequently demonstrated that OSU-6162 could attenuate craving and the subjective "liking" of alcohol, particularly in individuals with high baseline impulsivity. ki.senih.gov This successful translation from animal models of alcohol-related behaviors to a clinical setting underscores the importance of a strong preclinical basis for predicting therapeutic effects in humans. ki.se

Neuroimaging Techniques in Clinical Studies (e.g., PET)

Positron Emission Tomography (PET) has been an instrumental neuroimaging technique in the clinical investigation of OSU-6162, allowing for the in-vivo quantification of its interaction with target receptors in the human brain. Specifically, PET studies using the radioligand [11C]raclopride, which binds to dopamine D2 and D3 receptors, have been employed to determine the receptor occupancy of OSU-6162. nih.govresearchgate.net

In a study involving healthy male volunteers, PET scans were conducted before and after single oral doses of (-)-OSU-6162. The results revealed a concentration-dependent increase in striatal D2/D3 receptor occupancy. nih.govresearchgate.net Notably, the occupancy reached approximately 20% at a plasma concentration of 0.2 µM and appeared to plateau at a maximum of about 40% at higher concentrations. nih.govresearchgate.net This suggests that OSU-6162 may preferentially bind to a specific subpopulation of D2/D3 receptors, possibly those located extrasynaptically, which could be the basis for its dopamine-stabilizing properties. nih.govresearchgate.net These PET imaging findings provide crucial in-vivo evidence of target engagement and help to correlate the compound's pharmacokinetic profile with its pharmacodynamic effects at the receptor level. nih.gov

Behavioral Paradigms in Animal Studies

A wide array of behavioral paradigms in animal models has been utilized to characterize the pharmacological profile of OSU-6162. These studies have been essential in predicting its potential therapeutic effects, including antipsychotic, anti-addictive, and anti-Parkinsonian actions. wikipedia.org

In models relevant to psychosis, OSU-6162 has been shown to prevent hyperlocomotion induced by both the dopamine transporter inhibitor cocaine and the NMDA receptor antagonist ketamine, without causing motor impairment or catalepsy, which are common side effects of typical antipsychotics. nih.gov

For assessing anti-addictive properties, particularly in relation to alcohol dependence, studies have shown that OSU-6162 can attenuate voluntary alcohol intake, operant alcohol self-administration, and cue-induced reinstatement of alcohol-seeking in rats. ki.se Furthermore, in a model of depression and anxiety, the Flinders Sensitive Line (FSL) rats, OSU-6162 demonstrated anxiolytic-like properties in the novelty suppressed feeding test and reduced voluntary alcohol intake. nih.gov

In the context of Parkinson's disease, animal models have been critical. For instance, OSU-6162 has been shown to inhibit levodopa-induced dyskinesias in a monkey model of the disease. wikipedia.org The five-choice serial reaction time task has been employed to measure motor impulsivity, where OSU-6162 was found to improve impulse control in both alcohol-naïve and alcohol-drinking rats. nih.gov Other paradigms have demonstrated that both enantiomers of OSU-6162 can stimulate locomotor activity in "low activity" animals (e.g., reserpinized mice) and inhibit it in "high activity" animals (e.g., drug-naive mice), highlighting its stabilizing effect on motor behavior. nih.gov

| Animal Model | Behavioral Paradigm | Observed Effect of OSU-6162 | Reference |

|---|---|---|---|

| Rats | Cocaine/Ketamine-Induced Hyperlocomotion | Prevention of hyperlocomotion | nih.gov |

| Rats | Voluntary Alcohol Intake | Attenuation of intake | ki.se |

| Flinders Sensitive Line (FSL) Rats | Novelty Suppressed Feeding | Anxiolytic-like effects | nih.gov |

| Monkey Model of Parkinson's Disease | Levodopa-Induced Dyskinesia | Inhibition of dyskinesias | wikipedia.org |

| Rats | Five-Choice Serial Reaction Time Task | Improved impulse control | nih.gov |

| Mice (reserpinized) | Locomotor Activity | Stimulation of activity | nih.gov |

| Mice (drug-naive) | Locomotor Activity | Inhibition of activity | nih.gov |

Neuropsychological Assessment Batteries in Human Trials

In human clinical trials, the effects of OSU-6162 on cognitive function have been evaluated using standardized neuropsychological assessment batteries. A notable example is the use of the Cambridge Automated Neuropsychological Test Battery (CANTAB®) in a randomized, double-blind, placebo-controlled study involving individuals with alcohol dependence. nih.gov This battery was employed to assess a range of cognitive domains, including executive function/impulsivity, working memory, attention, emotional recognition, and divergent thinking. nih.gov

The results from this study indicated that treatment with OSU-6162 did not impair neuropsychological function in any of the investigated domains. nih.gov In fact, compared to placebo, OSU-6162 was associated with improvements in specific areas of higher-order cognition. nih.gov Specifically, the study found statistically significant improvements in future planning ability, verbal divergent thinking, and the response time for emotional recognition. nih.gov These findings are significant as they suggest that OSU-6162 not only has a favorable cognitive side-effect profile but may also offer cognitive enhancement in certain domains, which could be beneficial for patients with alcohol dependence. nih.gov

| Cognitive Domain | Assessment Tool/Task | Effect of OSU-6162 (vs. Placebo) | Reference |

|---|---|---|---|

| Executive Function/Impulsivity | CANTAB® | No impairment | nih.gov |

| Working Memory | CANTAB® | No impairment | nih.gov |

| Attention | CANTAB® | No impairment | nih.gov |

| Future Planning Ability | CANTAB® | Improved | nih.gov |

| Verbal Divergent Thinking | - | Improved | nih.gov |

| Emotional Recognition | - | Improved response time | nih.gov |

In Vitro Receptor Binding Assays

In vitro receptor binding assays have been fundamental in characterizing the molecular pharmacology of OSU-6162, providing precise measurements of its affinity for various neurotransmitter receptors. These assays typically involve radioligand binding studies where the ability of OSU-6162 to displace a radiolabeled ligand from a specific receptor is quantified. The results are often expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors.

Studies have shown that (-)-OSU-6162 has a relatively low in vitro binding affinity for the dopamine D2 receptor, with a reported Ki value of 447 nM. researchgate.net Despite this lower affinity, the compound demonstrates significant in vivo D2 receptor occupancy. researchgate.net More recent research has revealed that OSU-6162 and the related compound ACR16 display nanomolar affinities at the sigma-1 receptor. nih.gov This high affinity for the sigma-1 receptor suggests that it may be a primary target for OSU-6162, especially at lower doses. researchgate.netnih.gov Functional assays have further characterized OSU-6162 as a partial agonist at both dopamine D2 and serotonin (B10506) 5-HT2A receptors. wikipedia.orgnih.gov The (S)-enantiomer, (–)-OSU-6162, which is more commonly used in research, exhibits a higher binding affinity for the D2 receptor but is a weaker partial agonist at the 5-HT2A receptor. wikipedia.org Conversely, the (R)-enantiomer, (+)-OSU-6162, has higher efficacy at the 5-HT2A receptor but a lower affinity for the D2 receptor. wikipedia.org

| Receptor | Binding Affinity (Ki) | Compound | Reference |

|---|---|---|---|

| Dopamine D2 | 447 nM | (-)-OSU-6162 | researchgate.net |

| Sigma-1 | Nanomolar range | (-)-OSU-6162 | nih.gov |

Genetic and Molecular Approaches to Investigate Mechanisms